molecular formula C21H39N3O3 B1194884 1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde CAS No. 57682-64-1

1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde

Katalognummer: B1194884
CAS-Nummer: 57682-64-1
Molekulargewicht: 381.6 g/mol
InChI-Schlüssel: KZZKPJBKEJKNAK-WERVVEIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde is a complex organic molecule with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde typically involves multiple steps, including the formation of the triazabicyclo core and the subsequent attachment of the dihydroxyheptyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde: undergoes various chemical reactions, including:

    Oxidation: The dihydroxyheptyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazabicyclo core or the side chain.

    Substitution: Functional groups on the molecule can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyheptyl side chain may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde: can be compared with other triazabicyclo compounds, such as those with different side chains or functional groups.

    Intermetallic compounds:

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and the presence of the dihydroxyheptyl side chain, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

57682-64-1

Molekularformel

C21H39N3O3

Molekulargewicht

381.6 g/mol

IUPAC-Name

(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one

InChI

InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m1/s1

InChI-Schlüssel

KZZKPJBKEJKNAK-WERVVEIQSA-N

SMILES

CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O

Isomerische SMILES

CCCCC[C@@H]([C@@H]([C@H]1C=CC[C@H]2N1CCCNCCCCNC(=O)C2)O)O

Kanonische SMILES

CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O

Synonyme

cannabisativine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.